molecular formula C14H16N2 B098511 Phenethyl-pyridin-3-ylmethyl-amine CAS No. 16562-17-7

Phenethyl-pyridin-3-ylmethyl-amine

Cat. No.: B098511
CAS No.: 16562-17-7
M. Wt: 212.29 g/mol
InChI Key: FVBKSGYPLUPKMV-UHFFFAOYSA-N
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Description

Phenethyl-pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C14H16N2. It is primarily used for research and development purposes, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which combines a phenethyl group with a pyridin-3-ylmethyl-amine moiety, making it a valuable subject of study in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenethyl-pyridin-3-ylmethyl-amine typically involves the reaction of phenethylamine with pyridine-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Phenethyl-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted amine compounds .

Scientific Research Applications

Phenethyl-pyridin-3-ylmethyl-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of Phenethyl-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Phenethyl-pyridin-3-ylmethyl-amine can be compared with other similar compounds, such as:

    Phenethylamine: A simpler structure lacking the pyridine ring, used as a precursor in the synthesis of more complex amines.

    Pyridin-3-ylmethyl-amine: Lacks the phenethyl group, but shares the pyridine moiety, used in various chemical syntheses.

    Phenethyl-pyridin-2-ylmethyl-amine: Similar structure but with the pyridine ring at a different position, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Phenethyl-pyridin-3-ylmethyl-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phenethylamine backbone combined with a pyridine ring, which contributes to its unique biological properties. The structural formula can be represented as follows:

C13H16N2\text{C}_{13}\text{H}_{16}\text{N}_2

This compound's structure allows it to interact with various biological targets, influencing numerous physiological processes.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to modulate the activity of neurotransmitter systems, particularly through:

  • Receptor Interaction : The compound may activate or inhibit neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
  • Enzyme Modulation : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as obesity and metabolic syndrome .

1. Neuropharmacological Effects

Research indicates that this compound exhibits neuropharmacological properties. Studies have demonstrated its potential in modulating stress responses and appetite control through interactions with the relaxin-3/RXFP3 system. For instance, antagonists targeting this system have shown promise in managing weight gain associated with antipsychotic medications .

2. Antioxidant Activity

This compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

3. Analgesic Properties

The compound has been evaluated for analgesic activity, particularly through its interaction with nicotinic acetylcholine receptors. Studies suggest that it effectively relieves pain from both central and peripheral origins, indicating potential applications in pain management therapies .

Case Studies

  • Study on RXFP3 Antagonists : In a study exploring the effects of RXFP3 antagonists on food intake, this compound was highlighted for its ability to influence feeding behavior in rodent models. This suggests a potential application in treating obesity-related disorders .
  • Oxidative Stress Mitigation : A study assessing the compound's antioxidant capacity found that it significantly reduced oxidative stress markers in cellular models, supporting its use as a therapeutic agent against oxidative damage .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
PhenethylamineSimple amine without pyridineLimited receptor interaction
Pyridin-3-ylmethyl-amineLacks phenethyl groupModerate activity
Phenethyl-pyridin-2-ylmethyl-amineDifferent position of pyridine ringVaries in activity

This table illustrates how the structural differences among these compounds lead to variations in their biological activities.

Future Directions

The ongoing research into this compound suggests several future directions:

  • Therapeutic Applications : Further investigation into its role as an RXFP3 antagonist could lead to new treatments for metabolic disorders.
  • Combination Therapies : Exploring its use in combination with other pharmacological agents may enhance therapeutic outcomes in pain management and neuroprotection.
  • Structure–Activity Relationship Studies : Continued studies on the structure–activity relationships may yield more potent analogs with improved efficacy and safety profiles.

Properties

IUPAC Name

2-phenyl-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h1-7,9,11,16H,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBKSGYPLUPKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276805
Record name Phenethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16562-17-7
Record name Phenethyl-pyridin-3-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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